5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole
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Overview
Description
5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole is a chemical compound with the molecular formula C15H21N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoxazole ring substituted with a tert-butyl group and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole typically involves the reaction of 5-tert-butyl-2-aminobenzoxazole with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Electrophiles like alkyl halides, nucleophiles such as amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Thiophenediylbis(5-tert-butyl-1,3-benzoxazole): Another benzoxazole derivative with similar structural features but different applications.
3-(Piperazin-1-yl)-1,2-benzothiazole: A related compound with a benzothiazole ring instead of benzoxazole, used in different research contexts.
Uniqueness
5-Tert-butyl-2-piperazin-1-yl-1,3-benzoxazole is unique due to its specific combination of a benzoxazole ring with a tert-butyl group and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C15H21N3O |
---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5-tert-butyl-2-piperazin-1-yl-1,3-benzoxazole |
InChI |
InChI=1S/C15H21N3O/c1-15(2,3)11-4-5-13-12(10-11)17-14(19-13)18-8-6-16-7-9-18/h4-5,10,16H,6-9H2,1-3H3 |
InChI Key |
LQPUCVXPJUUJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCNCC3 |
Origin of Product |
United States |
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